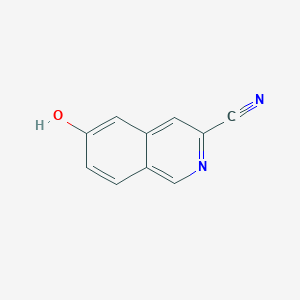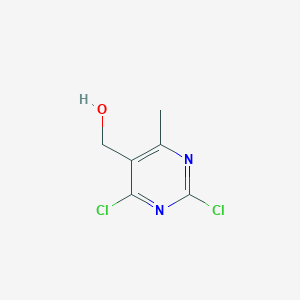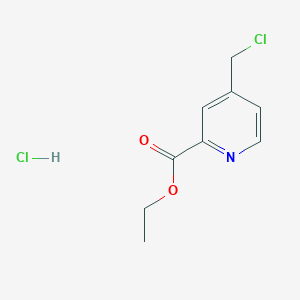
Ethyl 4-(chloromethyl)picolinate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(chloromethyl)picolinate hydrochloride: is a chemical compound with the molecular formula C₉H₁₁Cl₂NO₂. It is a derivative of picolinic acid, where the ethyl ester is substituted at the 4-position with a chloromethyl group. This compound is often used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(chloromethyl)picolinate hydrochloride typically involves the chloromethylation of ethyl picolinate. One common method includes the reaction of ethyl picolinate with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc iodide. The reaction is carried out in a solvent like dichloromethane at low temperatures (5-10°C) to achieve high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure purity and yield. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
化学反応の分析
Types of Reactions: Ethyl 4-(chloromethyl)picolinate hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in solvents like dimethylformamide or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride in solvents like tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Substituted picolinates with various functional groups.
Oxidation: Picolinic acid derivatives.
Reduction: Ethyl 4-methylpicolinate.
科学的研究の応用
Ethyl 4-(chloromethyl)picolinate hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 4-(chloromethyl)picolinate hydrochloride involves its interaction with nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways depend on the specific application, such as enzyme inhibition or receptor binding in biological systems.
類似化合物との比較
Ethyl picolinate: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
Methyl 4-(chloromethyl)picolinate: Similar structure but with a methyl ester instead of an ethyl ester, affecting its reactivity and solubility.
4-(Chloromethyl)pyridine: Lacks the ester group, making it more basic and less soluble in organic solvents.
Uniqueness: Ethyl 4-(chloromethyl)picolinate hydrochloride is unique due to its combination of the chloromethyl group and the ethyl ester, providing a balance of reactivity and solubility. This makes it a versatile intermediate in organic synthesis and valuable in various research applications.
特性
分子式 |
C9H11Cl2NO2 |
|---|---|
分子量 |
236.09 g/mol |
IUPAC名 |
ethyl 4-(chloromethyl)pyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H10ClNO2.ClH/c1-2-13-9(12)8-5-7(6-10)3-4-11-8;/h3-5H,2,6H2,1H3;1H |
InChIキー |
BFNDTNYWBIRKRC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC=CC(=C1)CCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


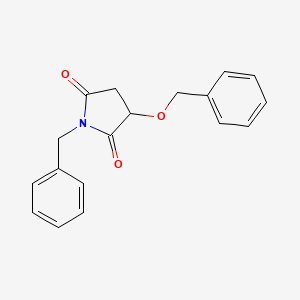
![6-(tert-Butyl)-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/no-structure.png)
![7-Chlorothieno[3,2-d]pyrimidin-2-amine](/img/structure/B13668605.png)
![Tert-butyl[3-(oxiran-2-YL)propoxy]diphenylsilane](/img/structure/B13668608.png)
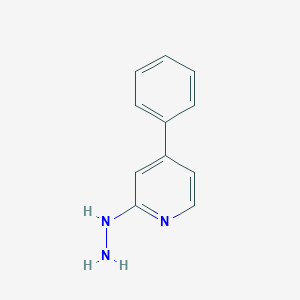
![Ethyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B13668622.png)
![6-Chloro-1-(2-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13668658.png)

